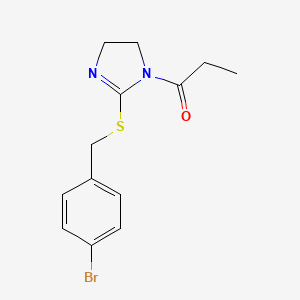![molecular formula C17H19N3O2 B2726823 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 923218-65-9](/img/structure/B2726823.png)
5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential use in the treatment of various mental health disorders, including depression, anxiety, and addiction.
Aplicaciones Científicas De Investigación
Radiolabeled Antagonists for Neuroimaging
5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol and its derivatives, notably [(18)F]p-MPPF, have been extensively researched for their applications in neuroimaging, particularly with positron emission tomography (PET). These compounds, acting as 5-HT(1A) antagonists, offer valuable insights into the serotonergic neurotransmission system. The comprehensive research covering chemistry, radiochemistry, and their application in animal and human PET studies elucidates their significance in understanding neurotransmission mechanisms. Notably, the stability of these compounds, along with their ability to cross the blood-brain barrier, facilitates detailed brain studies, highlighting their potential in diagnosing and researching neurological conditions (Plenevaux et al., 2000).
G Protein-Biased Dopaminergics
Another significant application lies in the discovery of G protein-biased dopaminergics within compounds featuring the 1,4-disubstituted aromatic piperazine structure. By incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, researchers have developed high-affinity dopamine receptor partial agonists. This approach not only advances our understanding of dopamine receptor pharmacology but also opens avenues for creating novel therapeutic agents, particularly for neuropsychiatric disorders. The detailed pharmacological characterization of these compounds, favoring G protein activation over β-arrestin recruitment, underscores their therapeutic potential (Möller et al., 2017).
Insecticidal Applications
The exploration of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, based on the scaffold of PAPP, a 5-HT(1A) agonist, in the realm of insecticides signifies another innovative application. Targeting the serotonin receptor of the parasitic nematode Haemonchus contortus, this research pathway aims at developing novel insecticides with unique modes of action. The synthetic exploration and biological evaluation against armyworm demonstrate the potential of these compounds in pest control, offering a new strategy in agricultural chemistry (Cai et al., 2010).
Antitumor Activity
Investigations into bis-indole derivatives, featuring two indole systems connected by heterocycles such as pyridine or piperazine, have uncovered promising antitumor activities. Through initial screenings and further biological testing, these compounds have shown significant potential against various cancer cell lines. The observed efficacy, particularly of the pyridine derivatives, in preclinical models suggests their relevance in cancer research and therapy development. This synthesis and evaluation process highlight the therapeutic possibilities inherent in structurally novel compounds for oncological applications (Andreani et al., 2008).
CO2 Capture and Environmental Applications
The study of aqueous piperazine, notably in carbon dioxide capture technologies, represents an environmental application of this compound derivatives. Piperazine's resistance to thermal degradation and oxidation makes it an advantageous solvent in absorption/stripping processes for CO2 capture. This research underscores the compound's role in enhancing the efficiency and sustainability of CO2 sequestration efforts, addressing a critical need in combating climate change (Freeman et al., 2010).
Propiedades
IUPAC Name |
5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-3-2-4-15(11-13)19-7-9-20(10-8-19)17(22)14-5-6-16(21)18-12-14/h2-6,11-12H,7-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOFQPQQKJWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2726740.png)


![Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate](/img/structure/B2726745.png)


![(4-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2726748.png)
![1-[(2-Chlorophenyl)methylideneamino]-3-(2-phenylethyl)thiourea](/img/structure/B2726749.png)
![2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide](/img/structure/B2726750.png)
![3-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2726751.png)
![7-Chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid](/img/structure/B2726756.png)
![2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2726757.png)
![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2726759.png)
![3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one](/img/structure/B2726761.png)